

Spectroscopic Analysis of 1,3-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diethylbenzene

Cat. No.: B091504

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **1,3-diethylbenzene** (m-diethylbenzene), a colorless liquid with the chemical formula $C_{10}H_{14}$. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a consolidated resource for the structural elucidation of this aromatic compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1,3-diethylbenzene**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of **1,3-diethylbenzene** is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.15	m	4H	-	Aromatic Protons (H-2, H-4, H-5, H-6)
2.63	q	4H	~7.6	Methylene Protons (-CH ₂)
1.23	t	6H	~7.6	Methyl Protons (- CH ₃)

Solvent: CDCl₃,
Reference: TMS
(0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of **1,3-diethylbenzene**, six distinct carbon signals are observed.[1]

Chemical Shift (δ) ppm	Assignment
144.2	Aromatic C-1, C-3 (quaternary)
128.3	Aromatic C-5
126.0	Aromatic C-4, C-6
125.4	Aromatic C-2
29.0	Methylene C (-CH ₂)
15.6	Methyl C (-CH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Frequency (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	C-H Stretch (Aromatic)
2965 - 2850	Strong	C-H Stretch (Aliphatic -CH ₃ , -CH ₂)
~1600, ~1480	Medium	C=C Stretch (Aromatic Ring)
~1460	Medium	C-H Bend (Aliphatic -CH ₂)
~780, ~700	Strong	C-H Bend (Aromatic, meta-disubstitution)

Sample Preparation: Liquid
Film[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of **1,3-diethylbenzene** shows a molecular ion peak and characteristic fragment ions.[\[6\]](#)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
134	~59	[M] ⁺ (Molecular Ion)
119	~87	[M-CH ₃] ⁺
105	100	[M-C ₂ H ₅] ⁺ (Base Peak)
91	~28	[C ₇ H ₇] ⁺ (Tropylium Ion)

Ionization Method: Electron
Ionization (EI) at 70 eV[\[6\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra are typically acquired on a high-field spectrometer (e.g., 300 MHz or higher).

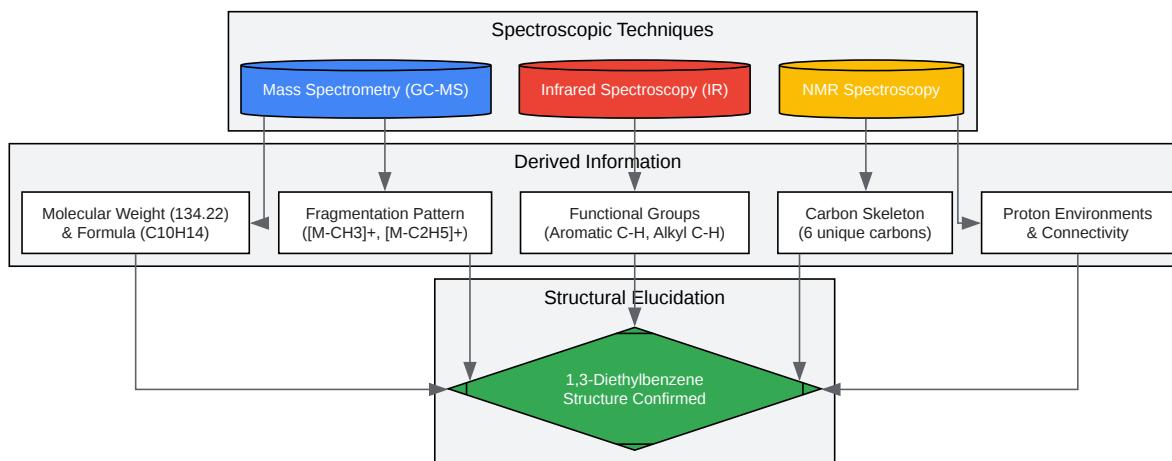
- Sample Preparation: A small amount of **1,3-diethylbenzene** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).[\[1\]](#)[\[2\]](#)[\[7\]](#) A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ^1H NMR, a standard pulse-acquire experiment is performed.[\[8\]](#) For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then referenced to the TMS signal.

IR Spectroscopy Protocol

For liquid samples like **1,3-diethylbenzene**, spectra can be obtained with minimal sample preparation using either the neat liquid film or Attenuated Total Reflectance (ATR) methods.[\[9\]](#)[\[10\]](#)

- Liquid Film Method:
 - Place a single drop of the neat (undiluted) liquid onto the surface of a salt plate (e.g., NaCl or KBr).[\[11\]](#)
 - Place a second salt plate on top, spreading the liquid into a thin, uniform film.[\[11\]](#)
 - Mount the plates in the spectrometer's sample holder.

- Acquire a background spectrum (of air) and then the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[10]
- ATR Method:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Acquire a background spectrum with the clean, empty crystal.
 - Place a small drop of **1,3-diethylbenzene** directly onto the crystal surface.
 - Acquire the sample spectrum. This technique is often faster as it requires no salt plates and minimal cleanup.[12][13]


Mass Spectrometry Protocol

Mass spectra of volatile organic compounds (VOCs) like **1,3-diethylbenzene** are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14][15]

- Sample Introduction: A dilute solution of **1,3-diethylbenzene** in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 μ L) is injected into the GC inlet.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity differences.
- Ionization: As **1,3-diethylbenzene** elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum that provides molecular weight and structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of **1,3-diethylbenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **1,3-diethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C₈H₁₀ C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1,3-Diethylbenzene(141-93-5) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 1,3-Diethylbenzene(141-93-5) IR Spectrum [chemicalbook.com]
- 6. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Diethylbenzene(141-93-5) 1H NMR [m.chemicalbook.com]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researching.cn [researching.cn]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diethylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091504#spectroscopic-data-for-1-3-diethylbenzene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com